molecular formula C11H9NO3 B1268509 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 5965-59-3

Methyl 4-Hydroxyquinoline-2-carboxylate

Cat. No.: B1268509
CAS No.: 5965-59-3
M. Wt: 203.19 g/mol
InChI Key: RMPKIWQIHSVNCB-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both hydroxyl and carboxylate functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacob synthesis, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation to yield the desired quinoline derivative . Another method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The presence of both hydroxyl and carboxylate groups in this compound makes it a unique compound with versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPKIWQIHSVNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356286
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-59-3
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the compound prepared in Example 271 (0.980 g) in Dowtherm A (trade mark; 1 mL) was heated at 250° C. for 15 minutes. The mixture was cooled to room temperature and shaken between dichloromethane and water. The organic layer was dried, concentrated in vacuo and purified by column chromatography on silica gel (1-5% methanol in dichloromethane) to obtain the title compound (0.036 g) having the following physical data.
Quantity
0.98 g
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reactant
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1 mL
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solvent
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0 (± 1) mol
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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